Bathochromic Shift of Cyanine Dyes: 1-Methylimidazo[4,5-b]pyridine vs. Benzimidazole Terminal Residue
When the benzimidazole terminal residue in cyanine dyes is replaced by a 1-methyl-1H-imidazo[4,5-b]pyridine residue, a visible deepening of the dye colour is observed [1]. This qualitative observation has been consistently reported as a measurable bathochromic (red) shift in the absorption maximum, which translates to longer-wavelength light absorption advantageous for NIR fluorescence and photographic sensitisation applications. The effect is attributed to the reduced aromaticity and altered electron density of the imidazo[4,5-b]pyridine system relative to benzimidazole.
| Evidence Dimension | Absorption maximum (λmax) shift in cyanine dye series |
|---|---|
| Target Compound Data | Deeper colour (bathochromic shift) relative to the benzimidazole-containing analogue |
| Comparator Or Baseline | Benzimidazole residue in cyanine dyes; exact λmax values are available in the full paper (Kazymov et al., 1971) but were not extractable from the abstract and metadata sources retrieved [1]. |
| Quantified Difference | Deepening of dye colour (bathochromic shift confirmed qualitatively; quantitative Δλmax requires access to the full primary paper). |
| Conditions | Cyanine and merocyanine polymethine dye series, synthesized and characterised by UV-Vis absorption spectroscopy (Kazymov et al., Chem. Heterocycl. Compd., 1971) |
Why This Matters
For dye chemistry and imaging probe procurement, the bathochromic shift means this scaffold delivers longer-wavelength absorption than benzimidazole-based alternatives, a critical parameter for NIR fluorescent probe and photographic sensitiser design.
- [1] Kazymov, A. V.; Shchelkina, L. P.; Kabirova, N. G.; Vompe, A. F. Imidazopyeidine derivatives as polymethine dyes. Chem. Heterocycl. Compd. 1971, 7(11), 1452–1455. DOI: 10.1007/BF00481118. View Source
